molecular formula C23H32N2O5 B5002326 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 5883-50-1

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B5002326
CAS No.: 5883-50-1
M. Wt: 416.5 g/mol
InChI Key: ZZDZGUKOJHSMAJ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a bis-arylpiperazine derivative characterized by two distinct methoxy-substituted benzyl groups attached to a piperazine core. The 3,4-dimethoxyphenyl group and the 2,4,5-trimethoxyphenyl group confer unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.

The compound’s molecular formula is C₂₄H₃₂N₂O₅, with an average molecular mass of approximately 452.53 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-7-6-17(12-21(19)28-3)15-24-8-10-25(11-9-24)16-18-13-22(29-4)23(30-5)14-20(18)27-2/h6-7,12-14H,8-11,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZGUKOJHSMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386867
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5883-50-1
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides are then reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Biological Activity References
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine 3,4-OCH₃ (R₁); 2,4,5-OCH₃ (R₂) C₂₄H₃₂N₂O₅ 452.53 High lipophilicity (predicted logP ~3.5) Not explicitly reported; inferred receptor binding
1-(3,5-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine 3,5-OCH₃ (R₁); 2,3,4-OCH₃ (R₂) C₂₃H₃₀N₂O₆ 430.49 Density: 1.182 g/cm³; pKa ~5.65 Anticancer activity (tested against solid tumors)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-OCH₃ (R₁); 2-NO₂-benzyl-piperidine (R₂) C₂₅H₃₂N₄O₃ 460.56 High dopamine D2 receptor affinity (Ki < 100 nM) Dopamine D2 receptor antagonist
1-[(3,4-Dichlorophenyl)methyl]-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine (Cycl-2, III) 3,4-Cl₂ (R₁); mixed aryl (R₂) C₂₉H₃₄Cl₂N₂ 493.50 Chronic anti-inflammatory effects Anti-inflammatory (histamine-induced edema)
N-Methyltrimetazidine Dihydrochloride 2,3,4-OCH₃ (R₁); N-methylpiperazine (R₂) C₁₅H₂₄N₂O₃·2HCl 369.33 Improved solubility (dihydrochloride salt) Anti-ischemic agent

Key Observations :

  • Substitution Patterns: The 2,4,5-trimethoxy configuration in the target compound distinguishes it from analogs with 2,3,4-trimethoxy () or 3,4,5-trimethoxy () groups.
  • For example, the 2-methoxyphenyl-piperidine-piperazine hybrid in shows high dopamine D2 receptor affinity, whereas 3,5-dimethoxybenzoyl derivatives () demonstrate anticancer properties.

Pharmacological and Receptor-Binding Comparisons

Dopamine Receptor Affinity :

  • The compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () binds to dopamine D2 receptors with a Ki < 100 nM, attributed to its nitrobenzyl-piperidine moiety. In contrast, the target compound’s methoxy-rich structure may favor interactions with serotonin receptors or allosteric sites .

Anti-Inflammatory Activity :

  • Cycl-2, III () reduces histamine-induced edema by 60–70% in rat models, likely via H1 receptor antagonism. The dichlorophenyl and bulky benzhydryl groups in Cycl-2 enhance lipophilicity and membrane penetration compared to the target compound’s methoxy groups .

Metabolic Stability :

  • Metabolites of KB-2796 (), a 2,3,4-trimethoxybenzyl-piperazine derivative, undergo demethylation and hydroxylation.

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